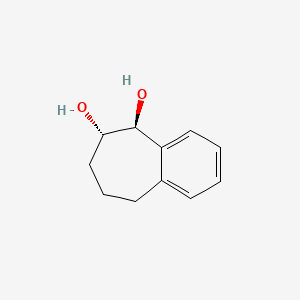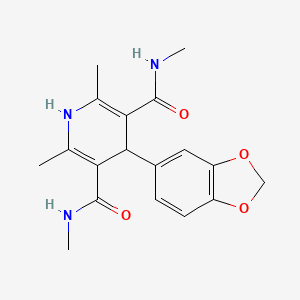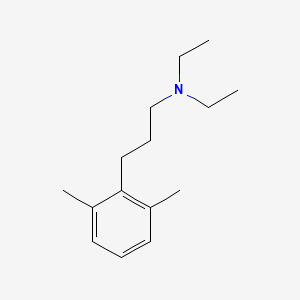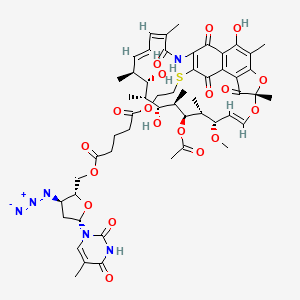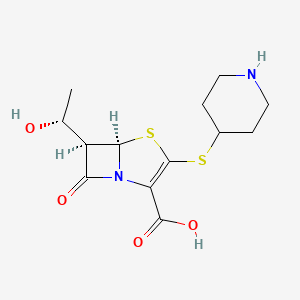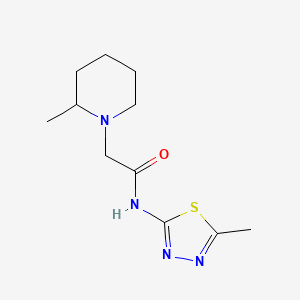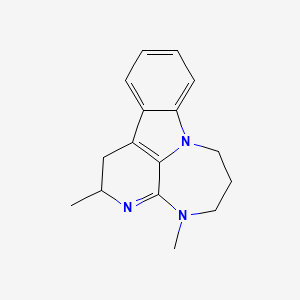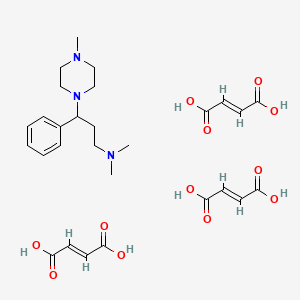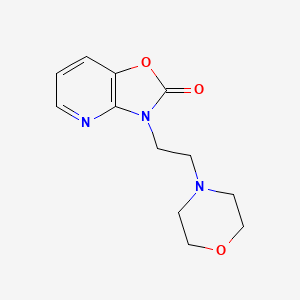
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-morpholinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-morpholinyl)ethyl)- is a heterocyclic compound that features an oxazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-morpholinyl)ethyl)- typically involves the construction of the oxazole and pyridine rings followed by their fusion. One common method involves the use of palladium-catalyzed direct C–H bond functionalization. This method allows for the selective construction and functionalization of the tricyclic scaffold, preserving the chlorine atom on the pyridine moiety, which offers a late-stage substitution site for further drug design .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-morpholinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of (hetero)aryl-substituted derivatives, which may have different biological activities.
Scientific Research Applications
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-morpholinyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Due to its structural features, it is explored for its potential as a therapeutic agent in drug design.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-morpholinyl)ethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo(2,3-b)pyridine: This compound shares a similar pyridine ring structure but differs in the fused heterocyclic ring, which is a pyrrole instead of an oxazole.
Oxazolo(5’,4’4,5)pyrano(2,3-b)pyridine: This compound has a similar oxazole-pyridine fusion but includes an additional pyrano ring.
Uniqueness
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-morpholinyl)ethyl)- is unique due to its specific ring fusion and the presence of the morpholinyl ethyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for drug design and other scientific research applications.
Properties
CAS No. |
139774-80-4 |
|---|---|
Molecular Formula |
C12H15N3O3 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
3-(2-morpholin-4-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C12H15N3O3/c16-12-15(5-4-14-6-8-17-9-7-14)11-10(18-12)2-1-3-13-11/h1-3H,4-9H2 |
InChI Key |
FTNDZQVIQZUANZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C3=C(C=CC=N3)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


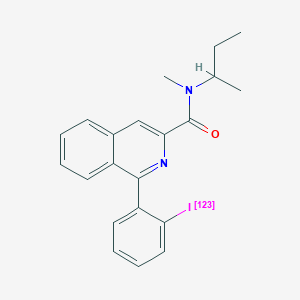
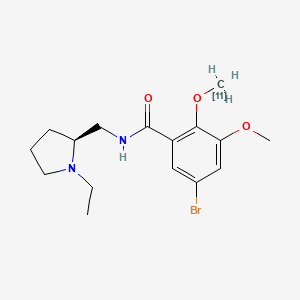
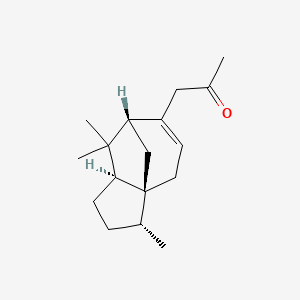
![(2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B12735635.png)
